molecular formula C22H21F2N3O3 B11047502 4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

Cat. No. B11047502
M. Wt: 413.4 g/mol
InChI Key: PABZVRVGWCSMBY-UHFFFAOYSA-N
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Description

4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and a piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl groups and the benzamide moiety. Common reagents used in these reactions include fluorobenzene, piperidine, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Similar Compounds:

  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
  • 4-fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
  • N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Comparison: Compared to these similar compounds, this compound stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of multiple fluorinated aromatic rings and the piperidine structure contribute to its potential as a versatile compound in various research applications .

properties

Molecular Formula

C22H21F2N3O3

Molecular Weight

413.4 g/mol

IUPAC Name

4-fluoro-N-[1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide

InChI

InChI=1S/C22H21F2N3O3/c23-15-7-5-14(6-8-15)21(29)25-16-9-11-26(12-10-16)19-13-20(28)27(22(19)30)18-4-2-1-3-17(18)24/h1-8,16,19H,9-13H2,(H,25,29)

InChI Key

PABZVRVGWCSMBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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